3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a hydroxy group, a m-tolyl group (a toluene ring with a substituent in the meta position), and a 3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The exact synthesis process for this compound would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as 2D-NMR spectra, mass spectrometry, and single crystal X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Scientific Research Applications
Crystallography and Structural Analysis
The compound has been used in the field of crystallography and structural analysis . The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . This kind of analysis helps in understanding the molecular structure and properties of the compound .
Inhibitory Activity Against Urease
The compound has been reported to show strong inhibitory activity against jack bean urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of certain medical conditions .
Fluorescence Spectroscopy
The compound has been studied using fluorescence spectroscopy . This technique allows researchers to study the interaction of the compound with other molecules and can provide valuable information about its behavior in various environments .
Synthesis of Derivatives
The compound has been used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .
Treatment of Sleep-Related Breathing Disorders
The compound has been studied for its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . This application is based on the compound’s antagonistic activity against α2-Adrenoceptor subtype C .
Large-Scale Preparation
The compound has been synthesized via a route that encompasses fewer side reactions, simplifies synthetic and isolation processes, and increases yield with higher purity . This makes it suitable for large-scale preparation .
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2O3S.BrH/c1-15-4-2-5-17(12-15)22-14-21(24,23-8-3-11-27-20(22)23)16-6-7-18-19(13-16)26-10-9-25-18;/h2,4-7,12-13,24H,3,8-11,14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNHPQQLVYAYAP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide |
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